molecular formula C8H8N2 B13128634 3-Ethynyl-2-methylpyridin-4-amine

3-Ethynyl-2-methylpyridin-4-amine

Cat. No.: B13128634
M. Wt: 132.16 g/mol
InChI Key: HJZXDQPYSKMHQA-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylpyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family It features an ethynyl group at the third position, a methyl group at the second position, and an amine group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methylpyridin-4-amine can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where a 3-halo-2-methylpyridin-4-amine is reacted with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-ethynylpyridin-4-amine
  • 3-Ethynyl-4-methylpyridin-2-amine
  • 2-Methyl-3-ethynylpyridin-4-amine

Uniqueness

3-Ethynyl-2-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with tailored biological activities and material properties .

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

3-ethynyl-2-methylpyridin-4-amine

InChI

InChI=1S/C8H8N2/c1-3-7-6(2)10-5-4-8(7)9/h1,4-5H,2H3,(H2,9,10)

InChI Key

HJZXDQPYSKMHQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C#C)N

Origin of Product

United States

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